molecular formula C17H18N2OS B5521779 5,6-Dimethyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4-one

5,6-Dimethyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4-one

Cat. No.: B5521779
M. Wt: 298.4 g/mol
InChI Key: JLYOJBDQWCLLDD-UHFFFAOYSA-N
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Description

5,6-Dimethyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-d]pyrimidine core with dimethyl and phenylpropyl substituents, which contribute to its unique chemical properties and biological activities.

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4-one typically involves the condensation of 2-amino-3-ethoxycarbonyl-4,5-dimethylthiophene with appropriate aldehydes or ketones, followed by cyclization and further functionalization steps. One common method involves the use of phosphorus oxychloride as a cyclizing agent under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methyl or phenylpropyl groups using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thienopyrimidine derivatives.

    Substitution: Formation of substituted thienopyrimidine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways that are crucial for cancer cell proliferation . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis and repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4-one stands out due to its unique combination of substituents, which confer specific chemical and biological properties. Its phenylpropyl group enhances its lipophilicity and potential interactions with biological membranes, making it a promising candidate for drug development.

Properties

IUPAC Name

5,6-dimethyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c1-12-13(2)21-16-15(12)17(20)19(11-18-16)10-6-9-14-7-4-3-5-8-14/h3-5,7-8,11H,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYOJBDQWCLLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CCCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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